
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate, also known as β-glucogallin, is a natural gallotannin compound found in various plants. This molecule has gained attention in the field of scientific research due to its numerous potential applications in various fields, including medicine, food, and cosmetics.
Wirkmechanismus
The mechanism of action of β-glucogallin is complex and not fully understood. However, it is believed that β-glucogallin exerts its effects through various mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways.
Biochemical and Physiological Effects
β-glucogallin has been shown to possess numerous biochemical and physiological effects. In vitro studies have demonstrated that β-glucogallin possesses potent antioxidant and anti-inflammatory properties. In vivo studies have shown that β-glucogallin can reduce oxidative stress, inflammation, and tumor growth in animal models. Furthermore, β-glucogallin has been shown to possess anti-diabetic properties by regulating blood glucose levels and improving insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using β-glucogallin in lab experiments is its natural origin, which makes it safe for use in humans and animals. Furthermore, β-glucogallin is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using β-glucogallin in lab experiments is its instability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
There are numerous future directions for research on β-glucogallin. One area of research is the development of novel synthesis methods to improve the yield and stability of β-glucogallin. Another area of research is the investigation of the mechanism of action of β-glucogallin and its potential applications in various fields, including medicine, food, and cosmetics. Furthermore, the development of β-glucogallin-based drugs and products for commercial use is an area of research that holds great potential.
Synthesemethoden
β-glucogallin can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of gallic acid with glucose in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Enzymatic synthesis involves the use of enzymes such as β-glucosidase and gallic acid esterase to catalyze the reaction between gallic acid and glucose. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium sp. to produce β-glucogallin through fermentation.
Wissenschaftliche Forschungsanwendungen
β-glucogallin has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, β-glucogallin has been shown to possess antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, β-glucogallin has been used as a natural preservative due to its antimicrobial properties. In cosmetics, β-glucogallin has been used as an anti-aging agent due to its ability to inhibit the activity of collagenase, an enzyme that breaks down collagen in the skin.
Eigenschaften
CAS-Nummer |
376646-06-9 |
|---|---|
Produktname |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-octadecanoate |
Molekularformel |
C₃₀H₅₆O₁₂ |
Molekulargewicht |
608.76 |
Synonyme |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Stearate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



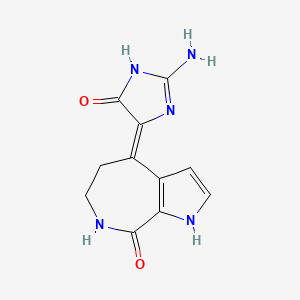
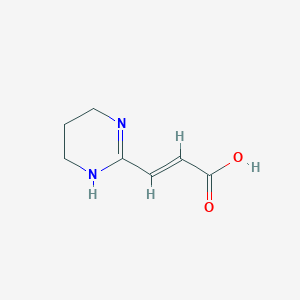
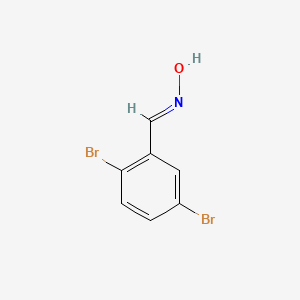
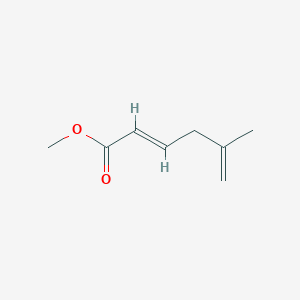
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

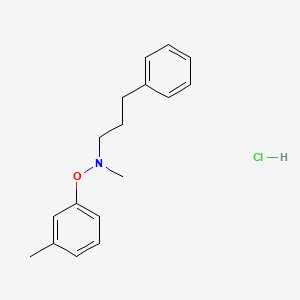
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)